2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Description
2-Chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide (CMTMTA) is a novel synthetic compound with a wide range of potential applications in scientific research. CMTMTA is a small molecule with a molecular weight of 235.58 g/mol and a boiling point of 207-208 °C. CMTMTA has been used in a variety of laboratory experiments, including as a substrate for enzymes, as an inhibitor of protein-protein interactions, and as a potential therapeutic agent.
Scientific Research Applications
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Biodegradation of Alachlor
- Application Summary : Alachlor, a chloroacetanilide herbicide, is widely used to control weeds and grass. Due to its wide usage and moderate persistence, there is increasing concern about its environmental impact . A newly isolated bacterium, Acinetobacter sp. GC-A6, has been found to degrade alachlor .
- Methods of Application : The bacterium Acinetobacter sp. GC-A6 was identified using 16S rRNA gene sequence analysis. It utilized alachlor as its sole carbon source and degraded 100 mg L −1 of alachlor within 48 h .
- Results : The degradation pathway of alachlor was studied using GC-MS analysis. Alachlor was initially degraded to 2-chloro- N - (2,6-diethylphenyl) acetamide, which was further degraded to 2,6-diethylaniline and 7-ethylindoline, respectively .
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Herbicide Application
- Application Summary : Alachlor, also known as Lasso®, is an herbicide whose major use (99%) is in preemergence application to field corn, soybeans, and peanuts .
- Methods of Application : Alachlor is applied directly to the ground due to its high solubility in water and moderate persistence .
- Results : Alachlor has been the most widely used herbicide since it was first commercially registered in 1969 .
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Synthesis of Biologically Active Derivatives
- Application Summary : 2-chloro-N-alkyl/aryl Acetamide derivatives have been synthesized with an aim as new bioactive agents, which can be used as antimicrobial agents such as herbicides, antifungal, disinfectant .
- Methods of Application : The study involves the synthesis, purification and characterization of various N-substituted chloroacetamide derivatives .
- Results : The synthesized 2-chloro-N-alkyl/aryl Acetamide derivatives are expected to exhibit bioactive properties .
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Microencapsulated Formulations
- Application Summary : The efficacies of microencapsulated (ME) and emulsifiable concentrate (EC) formulations of alachlor were compared in petri dish and soil bioassays .
- Methods of Application : The study involved comparing the effects of ME and EC formulations of alachlor on the shoot growth of various grass weeds .
- Results : At equimolar concentrations, EC-alachlor inhibited shoot growth of barnyardgrass, large crabgrass, and fall panicum more than ME-alachlor .
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Control of Nutsedge
- Application Summary : Alachlor has been used in combination with other herbicides for the control of nutsedge, a type of weed .
- Methods of Application : Alachlor is applied as a soil incorporated and directed postemergence treatment along with combinations of other herbicides .
- Results : More consistent control of nutsedge has been achieved with split applications of alachlor .
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Pesticide Formulation
- Application Summary : Alachlor is used in the formulation of pesticides. It is often formulated as an emulsifiable concentrate (EC) or a microencapsulated (ME) product .
- Methods of Application : The efficacy of these two formulations was compared in petri dish and soil bioassays .
- Results : At equimolar concentrations, EC-alachlor inhibited shoot growth of various grass weeds more than ME-alachlor .
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Control of Weeds in Soybeans, Peanuts, and Corn Crops
- Application Summary : Alachlor is widely used as a selective pre-emergent and post-emergent herbicide to control weeds and grass in soybeans, peanuts, and corn crops .
- Methods of Application : Alachlor is applied directly to the ground due to its high solubility in water and moderate persistence .
- Results : Alachlor has been the most widely used herbicide since it was first commercially registered in 1969 .
properties
IUPAC Name |
2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2S/c1-12-3-5-9-10-6(13-5)8-4(11)2-7/h2-3H2,1H3,(H,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKDIFIAKMCRHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390113 |
Source
|
Record name | 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
CAS RN |
876710-55-3 |
Source
|
Record name | 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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